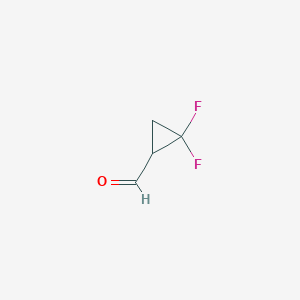

2,2-Difluorocyclopropanecarbaldehyde

Description

The exact mass of the compound 2,2-Difluorocyclopropanecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluorocyclopropanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclopropanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMTUQUKBYLVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609415 | |

| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192109-69-5 | |

| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorocyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stability and Storage of 2,2-Difluorocyclopropanecarbaldehyde for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of unique structural motifs is paramount for achieving novel pharmacological profiles. The 2,2-difluorocyclopropyl group has emerged as a valuable bioisostere, offering a distinct combination of steric and electronic properties. 2,2-Difluorocyclopropanecarbaldehyde, a key building block bearing this moiety, is therefore of significant interest. However, its utility is intrinsically linked to its stability and the assurance of its purity over time. This technical guide provides an in-depth analysis of the factors governing the stability of 2,2-difluorocyclopropanecarbaldehyde, offering field-proven insights into its storage, handling, and purity assessment.

Chemical Profile and Inherent Reactivity: A Tale of Two Tensions

The stability of 2,2-difluorocyclopropanecarbaldehyde is dictated by the interplay of its two key functional components: the highly strained and electronically distinct gem-difluorocyclopropyl ring and the reactive aldehyde group.

The gem-Difluorocyclopropyl Moiety: A Strained Ring with Unique Electronics

The cyclopropane ring is inherently strained due to its 60° bond angles. The introduction of two fluorine atoms on the same carbon atom further influences the ring's properties. These fluorine atoms are strongly electron-withdrawing, which can impact the stability and reactivity of the cyclopropane ring. While gem-difluorocyclopropanes are generally more stable than their non-fluorinated counterparts to certain thermal rearrangements, they are susceptible to ring-opening reactions under various conditions, including the presence of transition metals or strong oxidants.[1][2] This susceptibility is a critical consideration for the long-term stability of any molecule containing this group.

The Aldehyde Group: A Locus of Reactivity

The aldehyde functional group is well-known for its reactivity, primarily its susceptibility to oxidation.[3][4] Aldehydes are readily oxidized to carboxylic acids, a process that can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[3] This oxidative degradation is a primary concern for the storage of 2,2-difluorocyclopropanecarbaldehyde.

Potential Degradation Pathways

Based on the inherent reactivity of its functional groups, several degradation pathways can be postulated for 2,2-difluorocyclopropanecarbaldehyde. Understanding these pathways is crucial for developing effective storage and handling strategies.

Oxidation to Carboxylic Acid

The most probable degradation pathway is the oxidation of the aldehyde to 2,2-difluorocyclopropanecarboxylic acid. This autoxidation process can be catalyzed by light and trace metals and proceeds via a free-radical mechanism.

Caption: Proposed primary degradation pathway: Oxidation.

Hydration and Oligomerization

In the presence of water, aldehydes can exist in equilibrium with their corresponding gem-diols (hydrates). While this is a reversible process, the hydrate can be more susceptible to further reactions or act as a precursor to oligomerization, especially under acidic or basic conditions.

Ring-Opening Reactions

The strained gem-difluorocyclopropane ring is a potential site of degradation, although this is less likely under typical storage conditions compared to aldehyde oxidation. However, exposure to certain reagents or catalysts, including trace metal impurities, could induce ring-opening.[1][2]

Sources

- 1. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Reactions of 2,2-Difluorocyclopropanecarbaldehyde: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Gem-Difluorocyclopropyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the gem-difluorocyclopropyl group has emerged as a particularly valuable bioisostere for various functional groups, including carbonyls and alkynes, while imparting conformational rigidity and favorable metabolic properties.[1]

This guide focuses on the reactivity of a key building block bearing this privileged scaffold: 2,2-difluorocyclopropanecarbaldehyde. This seemingly simple molecule is a gateway to a diverse array of more complex structures, making a thorough understanding of its chemical behavior paramount for its effective utilization in drug discovery programs. We will delve into the core reactions of this aldehyde, providing not only the "what" but also the "why" behind the synthetic strategies, empowering researchers to harness its full potential.

Synthesis of 2,2-Difluorocyclopropanecarbaldehyde: Accessing the Key Precursor

The most common and practical route to 2,2-difluorocyclopropanecarbaldehyde involves the oxidation of the corresponding primary alcohol, (2,2-difluorocyclopropyl)methanol. This precursor is readily synthesized via the difluorocyclopropanation of a suitable allyl alcohol derivative.

A robust method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, followed by the addition of a hindered base such as triethylamine.[2][3] This protocol is favored for its high efficiency and compatibility with a wide range of functional groups, minimizing the risk of over-oxidation to the carboxylic acid.

Caption: Synthetic route to 2,2-difluorocyclopropanecarbaldehyde.

Experimental Protocol: Swern Oxidation of (2,2-Difluorocyclopropyl)methanol

Materials:

-

(2,2-Difluorocyclopropyl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of oxalyl chloride (1.2 eq.) in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.4 eq.) in anhydrous CH2Cl2 is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

-

A solution of (2,2-difluorocyclopropyl)methanol (1.0 eq.) in anhydrous CH2Cl2 is added dropwise, again keeping the temperature below -65 °C. The reaction is stirred for 30 minutes.

-

Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-difluorocyclopropanecarbaldehyde, which can be purified by distillation or column chromatography.

Key Reactions of 2,2-Difluorocyclopropanecarbaldehyde

The reactivity of 2,2-difluorocyclopropanecarbaldehyde is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to a wide range of nucleophilic attacks. However, the presence of the strained, electron-withdrawing gem-difluorocyclopropyl ring introduces unique electronic and steric effects that can influence the course and outcome of these reactions.

Nucleophilic Addition Reactions

The addition of organometallic reagents such as Grignard[4][5] and organolithium reagents to the aldehyde provides a straightforward and powerful method for the construction of new carbon-carbon bonds, leading to the formation of secondary alcohols. These reactions are typically high-yielding and proceed under standard anhydrous conditions.

Caption: General scheme for Grignard and organolithium additions.

Causality Behind Experimental Choices: The choice between a Grignard and an organolithium reagent often depends on the nature of the "R" group and the presence of other functional groups in the molecule. Organolithium reagents are generally more reactive than their Grignard counterparts. The use of an ethereal solvent like THF is crucial to solvate the magnesium or lithium cation, which enhances the nucleophilicity of the carbanion. An acidic workup is necessary to protonate the initially formed alkoxide.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the conversion of aldehydes into alkenes.[6][7] The choice between these two related reactions often dictates the stereochemical outcome of the newly formed double bond.

-

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can be tuned to favor either the (Z)- or (E)-alkene. Non-stabilized ylides (e.g., R = alkyl) typically yield the (Z)-alkene, while stabilized ylides (e.g., R = ester, ketone) predominantly form the (E)-alkene.

-

Horner-Wadsworth-Emmons Reaction: The HWE reaction, which employs a phosphonate carbanion, is generally more reliable for the synthesis of (E)-alkenes, even with ylides that might give mixtures in a traditional Wittig reaction.[8] The water-soluble phosphate byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

| Reagent Type | Typical Product Stereochemistry |

| Non-stabilized Wittig Ylide | (Z)-alkene |

| Stabilized Wittig Ylide | (E)-alkene |

| Horner-Wadsworth-Emmons Reagent | (E)-alkene |

Reduction to (2,2-Difluorocyclopropyl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. This can be readily achieved using common hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).[9]

-

Sodium Borohydride (NaBH4): A milder reducing agent, typically used in protic solvents like methanol or ethanol. It offers excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups like esters and amides.

-

Lithium Aluminium Hydride (LiAlH4): A much more powerful reducing agent that must be used in anhydrous aprotic solvents like THF or diethyl ether. While it will readily reduce the aldehyde, it will also reduce other carbonyl functionalities that may be present in the molecule.

Self-Validating System: The choice of reducing agent provides an inherent control mechanism. For a molecule containing both an aldehyde and an ester, NaBH4 will selectively reduce the aldehyde, leaving the ester intact. LiAlH4, on the other hand, would reduce both functional groups.

Oxidation to 2,2-Difluorocyclopropanecarboxylic Acid

Oxidation of the aldehyde to the corresponding carboxylic acid is another key transformation. A variety of oxidizing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups. Common reagents include:

-

Potassium Permanganate (KMnO4): A strong and inexpensive oxidizing agent, but its reactivity can sometimes lead to side reactions.

-

Jones Reagent (CrO3 in aqueous acetone/sulfuric acid): A powerful oxidant, but the use of chromium-based reagents is becoming less common due to their toxicity.

-

Pinnick Oxidation (NaClO2 with a scavenger): A mild and efficient method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.

Ring-Opening Reactions: A Unique Feature of the System

A fascinating and synthetically useful aspect of the chemistry of gem-difluorocyclopropanes is their propensity to undergo ring-opening reactions under certain conditions. The high ring strain of the cyclopropane ring, coupled with the electronic effects of the gem-difluoro group, can facilitate cleavage of the C-C bonds of the ring.

For instance, studies on the related 2,2-difluorocyclopropanecarbonyl chloride have shown that under Friedel-Crafts conditions with less reactive arenes, an unexpected ring-opening rearrangement occurs to form aryl 3-chloro-3,3-difluoropropyl ketones.[10][11] This suggests that similar ring-opening pathways may be accessible from 2,2-difluorocyclopropanecarbaldehyde or its derivatives, particularly under acidic or electrophilic conditions. This reactivity opens up avenues for the synthesis of novel fluorinated acyclic structures.[12][13]

Caption: Conceptual diagram of ring-opening rearrangement.

Applications in Drug Development

The 2,2-difluorocyclopropyl moiety is a valuable pharmacophore, and 2,2-difluorocyclopropanecarbaldehyde serves as a key starting material for the introduction of this group into bioactive molecules. Its derivatives have shown promise in various therapeutic areas, particularly as antiviral agents and protease inhibitors.

-

Antiviral Nucleoside Analogues: The difluorocyclopropyl group has been incorporated into nucleoside analogues to modulate their antiviral activity and pharmacokinetic properties.[14][15] The aldehyde can be used to construct the side chains of these modified nucleosides.

-

Protease Inhibitors: The conformational constraint and electronic properties of the gem-difluorocyclopropyl group make it an attractive feature in the design of protease inhibitors, where precise molecular recognition is key to potency and selectivity.[9][16]

The synthetic transformations outlined in this guide provide the necessary tools for medicinal chemists to synthesize novel analogues of existing drugs or to design entirely new chemical entities incorporating the 2,2-difluorocyclopropyl scaffold.

Conclusion

2,2-Difluorocyclopropanecarbaldehyde is a versatile and powerful building block in modern organic synthesis, particularly for applications in drug discovery. Its reactivity is characterized by the classic transformations of an aldehyde, yet is nuanced by the unique electronic and steric properties of the gem-difluorocyclopropyl ring. A thorough understanding of its nucleophilic addition, olefination, redox, and potential ring-opening reactions is essential for its effective use. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic application of building blocks like 2,2-difluorocyclopropanecarbaldehyde will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

- Nucleosides, Nucleotides & Nucleic Acids. (2016). Synthesis and Evaluation of 2′-Deoxy-2′-Spirodiflurocyclopropyl Nucleoside Analogs. 35(10-11), 594-604.

-

Chemical Communications (RSC Publishing). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Retrieved from [Link]

-

PubMed Central. Syntheses of FDA Approved HIV Protease Inhibitors. Retrieved from [Link]

- ACS Publications. (2011). Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. Journal of Organic Chemistry, 76(9), 3450-3456.

- PubMed. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297.

-

YouTube. (2020, April 11). Lec 6 Addition of Nucleophiles to Carbonyl Compounds. UC Irvine. Retrieved from [Link]

-

PubMed Central. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Retrieved from [Link]

-

PubMed. Friedel-Crafts Reactions of 2,2-difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Retrieved from [Link]

- Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

-

Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

-

UBC Chemistry. Design and synthesis of 2'-deoxy-2'-fluorodisaccharides as mechanism-based glycosidase inhibitors that exploit aglycon specificity. Retrieved from [Link]

-

Huang, Y. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Retrieved from [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

University of Manchester. Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. Retrieved from [Link]

- MDPI. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(21), 5055.

-

PubMed. Asymmetric Catalytic Cascade Reactions for Constructing Diverse Scaffolds and Complex Molecules. Retrieved from [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

PubMed Central. Recent Advances in Heterocyclic HIV Protease Inhibitors. Retrieved from [Link]

- NIH. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.

-

Chemistry LibreTexts. Grignard Reagents. Retrieved from [Link]

-

RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Retrieved from [Link]

-

YouTube. (2020, July 12). Swern oxidation mechanism || explained with examples. Chemicos Academy. Retrieved from [Link]

-

YouTube. (2024, February 14). CRAM'S RULE | DIASTEREOSELECTIVITY IN NUCLEOPHILIC ADDITION REACTION OF CARBONYL COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2022). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

- Taylor & Francis Online. (2016). Synthesis and Evaluation of 2′-Deoxy-2′-Spirodiflurocyclopropyl Nucleoside Analogs. Nucleosides, Nucleotides and Nucleic Acids, 35(10-11), 594-604.

- MDPI. (2023). Deconstructive and Divergent Synthesis of Bioactive Natural Products. Molecules, 28(13), 5129.

-

YouTube. (2021, November 20). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

- Beilstein Journals. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2358-2376.

-

Michigan State University. Swern Oxidation Proceedure. Retrieved from [Link]

- Thieme. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(21), 3401-3415.

-

University of Freiburg. Tools for the Design and Characterization of Covalent Cysteine Protease Inhibitors. Retrieved from [Link]

-

PubMed Central. The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

-

PubMed. Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products. Retrieved from [Link]

-

ResearchGate. (2021). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved from [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

eLife. (2022). Protease Inhibitors: Developing evolution-resistant drugs for COVID-19. Retrieved from [Link]

- NIH. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.

-

ResearchGate. Synthesis of dicarbonyl-containing drugs and natural products. a The.... Retrieved from [Link]

-

PubMed Central. Unifying principles for the design and evaluation of natural product-inspired compound collections. Retrieved from [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

-

Chemical Science (RSC Publishing). Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes. Retrieved from [Link]

-

ResearchGate. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF 2 ) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 14. Synthesis and Evaluation of 2'-Deoxy-2'-Spirodiflurocyclopropyl Nucleoside Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Stone of Modern Fluorination: A Technical Guide to Dolbier Reagents for gem-Difluorocyclopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the gem-Difluorocyclopropane Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine atoms can profoundly alter a molecule's properties, enhancing metabolic stability, binding affinity, and lipophilicity. Among the pantheon of fluorinated motifs, the gem-difluorocyclopropane ring has emerged as a particularly valuable structural element. Its rigid, three-dimensional nature, combined with the unique electronic properties imparted by the two fluorine atoms, makes it a powerful tool for sculpting molecular architecture and fine-tuning biological activity. This guide provides an in-depth exploration of the synthesis of these crucial building blocks using a class of reagents intrinsically linked with the pioneering work of Professor William R. Dolbier, Jr. – silyl-based difluorocarbene precursors.

Understanding "Dolbier Reagents": A Legacy of Silyl-Based Difluorocarbene Precursors

While not a formal classification, the term "Dolbier reagents" in the context of gem-difluorocyclopropanation colloquially refers to a suite of silicon-based compounds that serve as efficient and versatile precursors to difluorocarbene (:CF₂). The most prominent among these is (trifluoromethyl)trimethylsilane (TMSCF₃), also widely known as the Ruppert-Prakash reagent.[1] Professor Dolbier's extensive contributions to the study of fluorinated cyclopropanes and their rearrangements have solidified the association of his name with these powerful synthetic tools.[2]

These reagents represent a significant advancement over classical methods of difluorocarbene generation, such as the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa), which often requires harsh reaction conditions.[3] The silyl-based reagents, including TMSCF₃ and its more reactive counterpart, (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), offer a milder, more controlled, and often more efficient route to the desired gem-difluorocyclopropanes.[3]

Key Advantages of Silyl-Based Difluorocarbene Precursors:

-

Operational Simplicity: These reagents are often liquids that are easier to handle than gaseous or highly reactive solid precursors.

-

Milder Reaction Conditions: The generation of difluorocarbene can be initiated under conditions that are tolerant of a wide range of functional groups.

-

Improved Safety Profile: They avoid the use of heavy metals (like in Seyferth reagents) and ozone-depleting substances.[4]

-

High Efficiency and Broad Substrate Scope: Excellent yields can be achieved with a diverse array of alkene substrates.[4]

The Core of the Reaction: Mechanism of Difluorocarbene Generation and Cycloaddition

The Iodide-Initiated Anionic Chain Mechanism:

-

Initiation: A trace amount of an initiator, in this case, the iodide anion (I⁻) from NaI, attacks the silicon atom of TMSCF₃. This generates a transient, hypervalent silicon species and liberates the trifluoromethyl anion ([CF₃]⁻).

-

Decomposition: The unstable trifluoromethyl anion rapidly eliminates a fluoride ion (F⁻) to form difluorocarbene (:CF₂).

-

Propagation: The newly formed fluoride ion then attacks another molecule of TMSCF₃, regenerating the trifluoromethyl anion and thus propagating the chain.

-

Cycloaddition: The electrophilic difluorocarbene, as it is formed, is trapped by the alkene present in the reaction mixture in a concerted [2+1] cycloaddition to yield the thermodynamically stable gem-difluorocyclopropane.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, heavy-walled sealed tube equipped with a magnetic stir bar, add styrene (1.0 mmol, 1.0 equiv), sodium iodide (2.2 mmol, 2.2 equiv), and anhydrous tetrahydrofuran (THF, 5 mL).

-

Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 mmol, 2.0 equiv) to the stirred suspension at room temperature.

-

Heating and Monitoring: Securely seal the tube and place it in a preheated oil bath at 65-70 °C. The reaction is typically stirred for 2 to 12 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Aqueous Work-up: After the reaction is complete (as indicated by the consumption of the starting alkene), cool the tube to room temperature. Carefully unseal the tube and pour the contents into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure gem-difluorocyclopropane product.

Substrate Scope and Performance

A key advantage of the TMSCF₃/NaI system is its broad applicability to a wide range of alkene substrates. The reaction is tolerant of various functional groups and proceeds with both electron-rich and moderately electron-deficient alkenes.

| Entry | Alkene Substrate | Product | Yield (%) | Reference |

| 1 | Styrene | 95 | [4] | |

| 2 | 4-Methylstyrene | 92 | [4] | |

| 3 | 4-Chlorostyrene | 88 | [4] | |

| 4 | 1-Octene | 85 | [4] | |

| 5 | α-Methylstyrene | 96 | [4] | |

| 6 | Indene | 91 | [4] | |

| 7 | Methyl Methacrylate | 75 | [1] | |

| 8 | N-Vinylpyrrolidone | 82 | [4] |

Table 1: Representative yields for the gem-difluorocyclopropanation of various alkenes using the TMSCF₃/NaI system. Yields are for isolated products.

Field-Proven Insights and Practical Considerations

Expertise in Action: The successful application of any synthetic methodology relies on an understanding of its nuances.

-

The Role of the Initiator: While fluoride sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) can initiate the reaction at lower temperatures, they are often only effective for electron-rich alkenes. The NaI-mediated process is generally more robust and effective for a broader range of less reactive alkenes and alkynes due to the different kinetics of the anionic chain reaction it promotes. [4][5]* Solvent Choice is Critical: Anhydrous THF is the solvent of choice for the NaI-initiated reaction. Other solvents like DME can be used, but THF generally provides the best results. The reaction is sensitive to moisture, so ensuring anhydrous conditions is paramount for high yields. [4]* Managing Exotherms and "Slow Addition": For particularly reactive substrates or when performing the reaction on a larger scale, the initiation can be exothermic. A "slow addition" protocol, where the TMSCF₃ is added portion-wise or via syringe pump to the heated mixture of alkene and NaI, can help control the reaction rate and improve yields, especially for electron-deficient substrates. [1][5]This maintains a low concentration of the active species, favoring the desired cycloaddition over potential side reactions.

-

Handling and Storage of TMSCF₃: (Trifluoromethyl)trimethylsilane is a volatile and flammable liquid that is sensitive to moisture. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

Comparative Analysis: Dolbier Reagents vs. Other Methods

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| TMSCF₃ / NaI | 65-110 °C, THF | Broad substrate scope, good yields, operational simplicity, non-ODS based. [4] | Requires heating, sensitive to moisture. |

| TMSCF₂Br / Nu⁻ | 0 °C to 110 °C | Highly reactive, can be used for a wider range of nucleophiles, non-ODS based. [3] | Reagent is less common than TMSCF₃. |

| ClCF₂COONa | >180 °C, high boiling solvent | Inexpensive, readily available. | Harsh conditions, limited functional group tolerance, often requires large excess. [3] |

| CF₂Br₂ / Zn | Reflux | Effective for electron-rich alkenes. | Stoichiometric use of metal, formation of organometallic byproducts. |

| FSO₂CF₂CO₂Me (Dolbier/Chen) | 120-140 °C | Homogeneous reaction, avoids gaseous byproducts. | Requires high temperatures and high concentration. |

Table 2: A comparative overview of common difluorocarbene precursors.

Conclusion: An Indispensable Tool for Modern Synthesis

The development of silyl-based difluorocarbene precursors, championed by the extensive work of Dolbier and others, has revolutionized the synthesis of gem-difluorocyclopropanes. The TMSCF₃/NaI system, in particular, stands out as a robust, versatile, and user-friendly method that balances reactivity with operational simplicity. Its broad substrate scope and tolerance of sensitive functional groups have cemented its place as a go-to method in both academic and industrial laboratories. For any researcher aiming to incorporate the unique and valuable gem-difluorocyclopropane motif into their target molecules, a thorough understanding of these "Dolbier reagents" is not just beneficial—it is essential.

References

-

Hu, M., Ni, C., Li, L., Han, Y., & Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(44), 14496–14501. [Link]

-

Prakash, G. K. S., Hu, J., & Olah, G. A. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153–7157. [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Modern Synthesis of Fluorine-Containing Compounds. Elsevier. [Link]

- Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2011). gem-Difluorocyclopropanation of electron-deficient alkenes with (trifluoromethyl)trimethylsilane. Tetrahedron, 67(25), 4505-4511.

-

Sandford, G. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 88(24), 17296–17308. [Link]

-

Dolbier, W. R., Jr., & Battiste, M. A. (2003). Structure, Reactions, and Synthesis of gem-Difluorocyclopropanes and -propenes. Chemical Reviews, 103(4), 1071–1098. [Link]

Sources

A-Scientist's-Guide-to-Gem-Difluorination-via-Electrophilic-Fluorination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Gem-Difluoromethylene Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. The gem-difluoromethylene (CF2) group is a particularly prized motif. It serves as a non-hydrolyzable bioisostere for carbonyl groups or ether oxygen atoms, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity by altering local electronic environments.[1][2][3] The introduction of this functional group, however, presents unique synthetic challenges. Electrophilic fluorination has emerged as a powerful and versatile strategy to forge C-F bonds, offering a direct pathway to these valuable gem-difluoro compounds from readily available precursors.[4][5]

This guide provides a comprehensive overview of electrophilic fluorination for the introduction of CF2 groups. We will delve into the core mechanistic principles, survey the key reagents that drive these transformations, provide detailed experimental protocols, and discuss the practical considerations essential for successful implementation in a research setting.

Core Concepts: The Nature of Electrophilic Fluorine

Historically, fluorination was dominated by the use of highly toxic and reactive reagents like elemental fluorine (F2).[5][6] The development of modern electrophilic fluorinating agents, primarily those containing a nitrogen-fluorine (N-F) bond, has revolutionized the field by providing safer, more selective, and user-friendly alternatives.[4][6]

These reagents function as sources of an "electrophilic fluorine" atom, effectively a formal "F+" synthon. This is achieved by attaching the fluorine atom to a highly electron-withdrawing group, typically on a nitrogen atom, which polarizes the N-F bond and makes the fluorine susceptible to nucleophilic attack.[4][7] The most effective and commonly used reagents are stable, crystalline solids that offer predictable reactivity.[8]

The mechanism of fluorine transfer is a subject of ongoing discussion, with evidence supporting both a direct nucleophilic attack (SN2-type) and a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[4][9] Regardless of the precise pathway, the fundamental event is the reaction of a carbon-centered nucleophile (such as an enolate, silyl enol ether, or carbanion) with the electrophilic fluorine source.

Key Reagents for Electrophilic Difluorination

A range of N-F reagents have been developed, each with distinct reactivity profiles. For the purpose of gem-difluorination, two reagents stand out for their efficacy and broad utility.

| Reagent Name | Acronym | Structure | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |

ngcontent-ng-c176312016="" class="ng-star-inserted"> | Highly reactive, crystalline solid, soluble in polar solvents (MeCN, water), versatile for fluorinating a wide range of substrates.[8][10][11] |

| N-Fluorobenzenesulfonimide | NFSI | Milder than Selectfluor, stable crystalline solid, good for substrates sensitive to oxidation, widely used for mono- and difluorinations.[12][13] |

Causality Behind Reagent Choice:

-

Selectfluor is often the reagent of first choice due to its high fluorinating power. Its dicationic nature makes it a potent oxidant, which can be a double-edged sword; it enables challenging fluorinations but can also lead to side reactions with sensitive substrates.[10][11]

-

NFSI is a neutral molecule and a milder fluorinating agent.[13] This makes it ideal for substrates containing easily oxidizable functional groups. The choice between Selectfluor and NFSI is therefore a balance between the required reactivity for the desired transformation and the chemical stability of the starting material.

Mechanistic Pathways to the CF2 Group

The introduction of a CF2 group via electrophilic fluorination is typically a sequential process, involving two successive fluorination events at the same carbon center. The key is the presence of a functional group that can be converted into a carbon nucleophile twice.

Difluorination of Activated Methylene Compounds

The most direct route involves the double fluorination of a methylene group activated by two flanking electron-withdrawing groups, such as in 1,3-dicarbonyl compounds.

Mechanism:

-

Deprotonation: A base removes the acidic proton between the two carbonyl groups to form an enolate.

-

First Fluorination: The enolate attacks the electrophilic fluorine source (e.g., Selectfluor), yielding the monofluorinated 1,3-dicarbonyl compound.

-

Second Deprotonation: The remaining proton is now more acidic due to the electron-withdrawing fluorine atom, facilitating a second deprotonation.

-

Second Fluorination: The resulting enolate undergoes a second fluorination to yield the final gem-difluoro product.

This method is highly efficient, and by carefully controlling the stoichiometry of the fluorinating agent, either mono- or difluorination can be achieved selectively.[14]

Caption: Sequential fluorination of an active methylene group.

Difluorination via Carbonyl Derivatives

Ketones that are not activated on both sides can be converted into CF2 groups by first transforming the carbonyl into a functional group that facilitates double deprotonation or serves as a masked carbanion.

-

From Hydrazones: Ketones can be converted to N-aryl or N,N-dimethyl hydrazones. Deprotonation of the α-carbon followed by sequential fluorination provides a route to gem-difluoro compounds.[15][16]

-

From Thioacetals (Umpolung Strategy): A powerful method involves the conversion of an aldehyde to a dithiane or other thioacetal.[17] This inverts the polarity of the carbonyl carbon (an "umpolung"). The resulting C-H bond is acidic and can be deprotonated, followed by sequential electrophilic fluorination. Subsequent removal of the thioacetal protecting group reveals the difluoromethyl group, or if derived from an aldehyde, can be part of a larger synthesis.

Experimental Protocols: A Practical Guide

Trustworthiness through Detail: The following protocols are adapted from established literature procedures and are designed to be self-validating. Clear indications of successful reaction progression are included.

Protocol 1: Gem-Difluorination of a 1,3-Dicarbonyl Compound

This protocol describes the difluorination of dibenzoylmethane using Selectfluor, a reaction known for its high yield and clean conversion.[18]

Materials:

-

Dibenzoylmethane (1.0 mmol, 224 mg)

-

Selectfluor (2.2 mmol, 780 mg)

-

Anhydrous Acetonitrile (MeCN) (10 mL)

-

Stir bar, 25 mL round-bottom flask, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Setup: To a dry 25 mL round-bottom flask under an inert atmosphere, add dibenzoylmethane and anhydrous acetonitrile.

-

Dissolution: Stir the solution at room temperature until the starting material is fully dissolved. The solution should be clear and colorless.

-

Reagent Addition: Add Selectfluor to the reaction mixture in one portion. Rationale: Adding the solid reagent at once to the stirred solution ensures a rapid and uniform initiation of the reaction.

-

Reaction: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Self-Validation Check: A new, less polar spot corresponding to the difluorinated product should appear on the TLC plate, and the starting material spot should disappear.

-

Quenching: Upon completion, quench the reaction by adding 10 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous acetonitrile mixture.

-

Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

Caption: Step-by-step workflow for a typical difluorination experiment.

Troubleshooting and Practical Considerations

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. Ensure the acetonitrile is truly anhydrous, as water can interfere with the reaction.

-

Side Products: Over-fluorination is a common issue if the stoichiometry is not carefully controlled, especially in monofluorination attempts. With highly oxidizing reagents like Selectfluor, substrate degradation can occur. If this is observed, switching to a milder reagent like NFSI is a logical next step.

-

Purification: The byproducts of N-F reagents (e.g., the reduced sulfonimide from NFSI) are often polar and can sometimes be removed with an aqueous wash. However, chromatography is frequently required to obtain highly pure material.

-

Safety: While significantly safer than F2 gas, electrophilic fluorinating agents are strong oxidants and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

Applications in Drug Discovery

The utility of gem-difluorination is prominently featured in medicinal chemistry. The CF2 group can act as a stable mimic of a ketone, preventing metabolic reduction, or as a replacement for an ether linkage to block metabolic oxidation at that position.

A key example is the modification of bioactive molecules to enhance their pharmacokinetic profiles (ADME properties). The introduction of a CF2 group can increase metabolic stability and modulate cell permeability, turning a promising lead compound into a viable drug candidate.[1][3][12]

References

-

Wikipedia. Electrophilic fluorination. [Link]

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances. [Link]

-

O'Hagan, D. (2008). Introduction: Fluorine Chemistry. Chemical Reviews. [Link]

-

Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

-

Shain, D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

-

Huang, B., et al. (2015). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]

-

Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Current Organic Synthesis. [Link]

-

Hu, J., et al. (2008). Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2018). Recent advances in the synthesis of fluorinated hydrazones. [Link]

-

Umemoto, T. (2018). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Hu, M., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2021). Recent advances in the applications of gem-difluoromethylene alkynes. [Link]

-

Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

-

The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. [Link]

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

-

Shen, D. M., & Ni, C. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. ACS Catalysis. [Link]

-

Organic Letters. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]

- Google Patents. (2017). Method for producing geminal difluoro compound.

-

The Journal of Organic Chemistry. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Altman, R. A., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. enamine.net [enamine.net]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SelectFluor - Enamine [enamine.net]

- 12. brynmawr.edu [brynmawr.edu]

- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 15. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using Chiral 2,2-Difluorocyclopropanecarbaldehyde

Introduction: The Strategic Value of the Chiral 2,2-Difluorocyclopropane Moiety

In contemporary drug discovery and development, the precise control of molecular architecture is paramount to achieving desired pharmacological profiles. The chiral 2,2-difluorocyclopropane (DFC) moiety has emerged as a highly sought-after structural motif. Its significance stems from the unique combination of the strained cyclopropane ring and the geminal difluoro substitution. This arrangement imparts conformational rigidity and introduces a polarized C-H bond from the CF2H group, allowing it to function as a unique, lipophilic hydrogen-bond donor.[1] Such properties can enhance binding affinity to biological targets by minimizing entropic losses upon conformational adaptation.[1]

Despite their potential, the widespread application of chiral DFC groups has been hampered by synthetic challenges.[1] Chiral 2,2-difluorocyclopropanecarbaldehyde stands out as a versatile and powerful chiral building block, providing a direct entry point to a diverse array of enantiomerically enriched DFC-containing compounds. This guide provides detailed application notes and validated protocols for key asymmetric transformations utilizing this valuable starting material, aimed at researchers, medicinal chemists, and process development scientists.

Core Chemical Principles of 2,2-Difluorocyclopropanecarbaldehyde

The reactivity of 2,2-difluorocyclopropanecarbaldehyde is governed by the interplay of its distinct functional groups:

-

The Aldehyde: The carbonyl carbon is highly electrophilic, a property significantly enhanced by the strong electron-withdrawing effect of the adjacent gem-difluoro substituted cyclopropyl ring. This activation makes the aldehyde an excellent substrate for a wide range of nucleophilic addition reactions.[2][3]

-

The Gem-Difluoro Group: The two fluorine atoms inductively withdraw electron density, stabilizing the cyclopropane ring and influencing the electronics of the entire molecule.

-

The Chiral Center: The pre-existing stereocenter on the cyclopropane ring directs the stereochemical outcome of subsequent transformations, allowing for the synthesis of highly enantioenriched products.

-

Ring Strain: While the gem-difluoro group provides some stabilization, the inherent strain of the cyclopropane ring can be exploited in certain ring-opening reactions, although this can also be an undesired side reaction pathway under harsh conditions, such as strong Lewis acidity.[4][5]

Application Note I: Organocatalytic Asymmetric Michael Addition

Expertise & Experience: Organocatalysis offers a powerful metal-free strategy for asymmetric bond formation. For the reaction of chiral 2,2-difluorocyclopropanecarbaldehyde with nitro-olefins, chiral diarylprolinol silyl ethers are exemplary catalysts.[6][7] The mechanism proceeds through the formation of a transient enamine intermediate from the aldehyde and the secondary amine catalyst. This enamine acts as the nucleophile, attacking the nitro-olefin. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine, directing the incoming electrophile to the opposite face. The choice of a non-polar solvent like toluene is crucial as it promotes the key hydrogen-bonding interactions in the transition state that govern stereoselectivity.

Protocol 1: Enantioselective Michael Addition to a Nitro-olefin

Objective: To synthesize a chiral γ-nitroaldehyde containing the 2,2-difluorocyclopropane motif with high diastereoselectivity and enantioselectivity.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (R)-(+)-2,2-Difluorocyclopropanecarbaldehyde | >98% ee | Custom Synthesis | Starting material |

| β-Nitrostyrene | >98% | Sigma-Aldrich | Michael acceptor |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | >98% | Strem Chemicals | Chiral organocatalyst |

| Benzoic Acid | ACS Grade | Fisher Scientific | Co-catalyst/Acid additive |

| Toluene | Anhydrous, >99.8% | Acros Organics | Reaction solvent |

| Ethyl Acetate | ACS Grade | VWR | For chromatography |

| Hexanes | ACS Grade | VWR | For chromatography |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Experimental Workflow Diagram:

Caption: Workflow for Organocatalytic Michael Addition.

Detailed Procedure:

-

To an oven-dried 25 mL round-bottom flask under an argon atmosphere, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (16.3 mg, 0.05 mmol, 0.1 equiv) and benzoic acid (6.1 mg, 0.05 mmol, 0.1 equiv).

-

Add 5.0 mL of anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature.

-

Add (R)-(+)-2,2-difluorocyclopropanecarbaldehyde (60 mg, 0.5 mmol, 1.0 equiv) followed by β-nitrostyrene (82 mg, 0.55 mmol, 1.1 equiv).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system. The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 30% ethyl acetate in hexanes) to afford the desired γ-nitroaldehyde.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The diastereomeric ratio and enantiomeric excess should be determined by chiral HPLC analysis.

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Application Note II: Diastereoselective Wittig Olefination

Expertise & Experience: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[8][9] When reacting chiral 2,2-difluorocyclopropanecarbaldehyde with a phosphorus ylide, the primary synthetic consideration is the control of the newly formed double bond geometry (E/Z selectivity). The stereochemical outcome is influenced by the nature of the ylide.[10] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the formation of (Z)-alkenes, proceeding through a kinetically controlled, early transition state.[11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The use of a strong, non-nucleophilic base like n-butyllithium is essential for the quantitative generation of the ylide from its corresponding phosphonium salt.

Protocol 2: Synthesis of a (Z)-Alkene via Wittig Reaction

Objective: To convert chiral 2,2-difluorocyclopropanecarbaldehyde into a (Z)-alkene derivative.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (R)-(+)-2,2-Difluorocyclopropanecarbaldehyde | >98% ee | Custom Synthesis | Starting material |

| Ethyltriphenylphosphonium Bromide | 98% | Sigma-Aldrich | Ylide precursor |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Strong base |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Reaction solvent |

| Diethyl Ether | ACS Grade | VWR | For workup and chromatography |

| Saturated aq. Sodium Bicarbonate | N/A | Lab-prepared | For quenching |

Wittig Reaction Mechanism:

Caption: Mechanism of the Wittig Reaction.

Detailed Procedure:

-

To an oven-dried 50 mL three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyltriphenylphosphonium bromide (464 mg, 1.25 mmol, 1.25 equiv).

-

Add 15 mL of anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (0.5 mL, 2.5 M in hexanes, 1.25 mmol) dropwise via syringe. The solution will turn a deep red/orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve (R)-(+)-2,2-difluorocyclopropanecarbaldehyde (120 mg, 1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (10% diethyl ether/hexanes) until the aldehyde is consumed.

-

Quench the reaction by carefully adding 10 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product often contains triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes, then a gradient of diethyl ether in hexanes) to isolate the alkene product.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm structure and determine the Z/E ratio.

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Ensure no water is present.

-

Perform the reaction in a well-ventilated fume hood. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

Application Note III: Diastereoselective Reformatsky Reaction

Expertise & Experience: The Reformatsky reaction provides a reliable method for synthesizing β-hydroxy esters from aldehydes or ketones.[12][13] It involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[14] These organozinc reagents are less reactive than Grignard reagents or organolithiums, which provides a key advantage: they do not typically add to the ester functionality, allowing for clean addition to the aldehyde.[12] When using the chiral 2,2-difluorocyclopropanecarbaldehyde, the reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), where the bulky cyclopropyl group preferentially occupies an equatorial position to minimize steric hindrance. This directs the facial selectivity of the addition, leading to one major diastereomer. Zinc dust activation (e.g., with iodine or 1,2-dibromoethane) is critical for initiating the reaction.

Protocol 3: Synthesis of a Chiral β-Hydroxy Ester

Objective: To perform a diastereoselective addition of a zinc enolate to chiral 2,2-difluorocyclopropanecarbaldehyde.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| (R)-(+)-2,2-Difluorocyclopropanecarbaldehyde | >98% ee | Custom Synthesis | Starting material |

| Ethyl bromoacetate | 98% | Sigma-Aldrich | Enolate precursor |

| Zinc dust (<10 micron) | 98% | Sigma-Aldrich | Metal reagent |

| Iodine | ACS Grade | Fisher Scientific | For zinc activation |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Reaction solvent |

| 1 M Hydrochloric Acid (HCl) | N/A | Lab-prepared | For workup |

Reformatsky Reaction Mechanism:

Caption: Key stages of the Reformatsky Reaction.

Detailed Procedure:

-

In an oven-dried 50 mL flask under argon, place zinc dust (196 mg, 3.0 mmol, 3.0 equiv).

-

Briefly heat the flask with a heat gun under vacuum and backfill with argon to activate the zinc. Add a small crystal of iodine; the color should fade upon slight warming, indicating activation.

-

Add 5 mL of anhydrous THF.

-

In a separate addition funnel, prepare a solution of (R)-(+)-2,2-difluorocyclopropanecarbaldehyde (120 mg, 1.0 mmol, 1.0 equiv) and ethyl bromoacetate (200 mg, 1.2 mmol, 1.2 equiv) in 10 mL of anhydrous THF.

-

Add approximately 1 mL of this solution to the zinc suspension and gently warm the flask to initiate the reaction (an exothermic reaction may be observed).

-

Once initiated, add the remainder of the aldehyde/ester solution dropwise over 30 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to stir at reflux for an additional 1 hour. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by slowly adding 15 mL of 1 M HCl. Stir until all the excess zinc has dissolved.

-

Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ester.

-

Characterization: Determine the structure and diastereomeric ratio of the product using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Safety Precautions:

-

Ethyl bromoacetate is a lachrymator; handle it in a fume hood.

-

The reaction can be exothermic; ensure proper temperature control during initiation and addition.

References

-

Hu, J., et al. (2022). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry. Available at: [Link]

-

ResearchGate. γ‐Pyronecarbaldehyde‐Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4‐Dihydroxycarboxylic Acids and α‐Hydroxy‐γ‐lactones. Available at: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available at: [Link]

-

Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Available at: [Link]

-

PubMed. Friedel-Crafts Reactions of 2,2-difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. Available at: [Link]

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Chemical Communications (RSC Publishing). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024). Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Addition To Carbonyls. (2022). Available at: [Link]

-

ACS Publications. Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

-

ResearchGate. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Available at: [Link]

-

D-Scholarship@Pitt. design and synthesis of chiral n-heterocyclic carbenes with applications to asymmetric syntheses. (2011). Available at: [Link]

-

Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

YouTube. Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. (2024). Available at: [Link]

-

PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available at: [Link]

-

ResearchGate. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Available at: [Link]

-

ResearchGate. Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters. Available at: [Link]

-

Chemistry LibreTexts. Wittig Reaction. (2023). Available at: [Link]

-

NROChemistry. Reformatsky Reaction. Available at: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. (2023). Available at: [Link]

-

MDPI. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. (2022). Available at: [Link]

-

MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available at: [Link]

-

Chemical Society Reviews (RSC Publishing). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. (2018). Available at: [Link]

-

Khan Academy. Mechanism of nucleophilic addition reactions. (video). Available at: [Link]

-

Chiroblock GmbH. Synthesis of Chiral Compounds and other Specialty Chemicals. Available at: [Link]

-

Wikipedia. Wittig reaction. Available at: [Link]

-

Docentes FCT NOVA. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. Available at: [Link]

-

ResearchGate. Enantioselective organocatalytic cyclopropanation. Available at: [Link]

-

Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

-

Sci-hub.st. ChemInform Abstract: Friedel—Crafts Reactions of 2,2‐Difluorocyclopropanecarbonyl Chloride: Unexpected Ring‐Opening Chemistry. Available at: [Link]

-

University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). Available at: [Link]

-

Fiveable. Nucleophilic Addition Reactions of Aldehydes and Ketones | Organic Chemistry Class Notes. Available at: [Link]

-

Organic Reactions. The Reformatsky Reaction. Available at: [Link]

-

PubMed Central. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Available at: [Link]

-

PubMed Central. Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cyclization. (2025). Available at: [Link]

-

PubMed. Organocatalytic Synthesis of Chiral Halogenated Compounds. Available at: [Link]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. ChemInform Abstract: Friedel—Crafts Reactions of 2,2‐Difluorocyclopropanecarbonyl Chloride: Unexpected Ring‐Opening Chemistry. / ChemInform, 2011 [sci-hub.jp]

- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

removal of triphenylphosphine oxide from Wittig reactions of 2,2-difluorocyclopropanecarbaldehyde

Welcome to the technical support center for post-reaction purification of Wittig products derived from 2,2-difluorocyclopropanecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating their target alkenes from stoichiometric triphenylphosphine oxide (TPPO). The unique physicochemical properties imparted by the gem-difluorocyclopropyl moiety require careful consideration during work-up. This resource provides troubleshooting guides and frequently asked questions to streamline your purification process and enhance yield and purity.

The Challenge: The Persistent Presence of Triphenylphosphine Oxide (TPPO)

The Wittig reaction is a powerful tool for olefination, but it stoichiometrically generates triphenylphosphine oxide (TPPO).[1][2][3] The high polarity and crystalline nature of TPPO often lead to co-precipitation with the desired product or streaking during chromatography, complicating isolation. The presence of the highly polar difluorocyclopropyl group in your target molecule can further narrow the solubility differences between your product and TPPO, making separation even more challenging.

Visualizing the Reaction and the Problem

To understand the purification challenge, let's first visualize the Wittig reaction pathway.

Caption: The Wittig reaction of 2,2-difluorocyclopropanecarbaldehyde.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of difluorocyclopropyl alkenes from Wittig reactions.

Q1: My initial attempts at crystallization to remove TPPO are failing. The product seems to be co-precipitating. Why is this happening and what can I do?

A1: The "Like Dissolves Like" Dilemma with Fluorinated Compounds

The two fluorine atoms on the cyclopropyl ring significantly increase the polarity of your product. This increased polarity can make its solubility profile more similar to that of TPPO, leading to co-precipitation, especially in solvent systems traditionally used for TPPO removal from non-polar products.

Troubleshooting Steps:

-

Solvent System Optimization: Instead of relying solely on non-polar solvents like hexane or pentane, explore solvent mixtures. A common technique is to dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether) and then slowly add a non-polar anti-solvent (e.g., cold hexanes or pentane) to selectively precipitate the TPPO.[4]

-

Silica Plug Filtration: For relatively non-polar products, a quick filtration through a plug of silica gel can be effective.[5] Dissolve the crude mixture in a minimal amount of dichloromethane and pass it through a short column of silica, eluting with a non-polar solvent or a mixture like 5-10% diethyl ether in hexanes. The more polar TPPO should remain on the silica. Given the polarity of your product, you may need to use a slightly more polar eluent than for completely non-polar alkenes.

-

Cooling: Ensure your precipitation attempts are performed at low temperatures (0 °C to -20 °C) to maximize the precipitation of TPPO while keeping your product in solution.

Q2: I'm considering using metal salt complexation to remove TPPO. Are there any compatibility issues with my difluorocyclopropyl alkene?

A2: A Powerful Technique with Important Considerations

Precipitation of TPPO as a metal salt complex is a highly effective method.[6] Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are commonly used.[3][4][6] The Lewis acidic nature of these salts should be considered, although most simple alkenes are stable.

Recommended Protocol (using ZnCl₂):

-

Solvent Choice: This method works well in polar solvents like ethanol, ethyl acetate, or isopropyl alcohol.[3] If your reaction was performed in a non-polar solvent, you will need to perform a solvent swap.

-

Procedure:

-

Dissolve the crude reaction mixture in ethanol.

-

Add a solution of ZnCl₂ (typically 2 equivalents relative to triphenylphosphine) in ethanol.

-

Stir the mixture at room temperature. A white precipitate of the (TPPO)₂-ZnCl₂ complex should form.

-

Filter off the precipitate and wash with fresh ethanol.

-

The filtrate contains your purified product.

-

Data on Metal Salt Complexation Efficiency:

| Metal Salt | Common Solvents | TPPO Removal Efficiency | Reference |

| ZnCl₂ | Ethanol, Ethyl Acetate, Isopropyl Alcohol | High | [3] |

| MgCl₂ | Toluene, Dichloromethane | >95% | [4][7] |

| CaBr₂ | THF, 2-MeTHF, MTBE | 95-99% | [6] |

Troubleshooting:

-

Oiling Out: If the complex oils out instead of precipitating, try diluting the mixture with more of the same solvent or a co-solvent.

-